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Compound of Interest

Compound Name: 4-o-Caffeoylshikimic acid

CAS No.: 180842-65-3

Cat. No.: B3028280 Get Quote

Abstract & Scope
This protocol details the High-Resolution Mass Spectrometry (HRMS) characterization of 4-

Chloro-2-sulfamoylbenzoic acid (4-CSA). As a structural analog to sulfonamide diuretics and a

potential degradation intermediate, accurate identification of 4-CSA requires precise mapping

of its fragmentation behavior. This guide provides a self-validating workflow using ESI-MS/MS

in negative ion mode, highlighting the "Ortho-Effect" driven decarboxylation and sulfonamide

cleavage pathways.

Experimental Workflow
The following workflow ensures reproducibility and minimizes in-source fragmentation prior to

MS/MS analysis.
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 Eluent Full Scan MS1
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Figure 1: End-to-end HRMS characterization workflow for 4-CSA.
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Instrument Protocol & Methodology
Sample Preparation
To prevent artifactual methylation of the carboxylic acid, avoid using pure methanol as the

solvent for long-term storage.

Stock Solution: 1.0 mg/mL in Acetonitrile.

Working Solution: Dilute to 10 µg/mL in Water:Acetonitrile (50:50 v/v) containing 0.1% Formic

Acid.

Causality: Formic acid is added not to protonate the molecule (since we operate in negative

mode), but to improve peak shape on the C18 column by suppressing silanol interactions [1].

Chromatographic Conditions (UHPLC)
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI-)
The presence of the carboxylic acid (

) and sulfonamide (

) groups makes Negative Ion Mode (ESI-) the detection method of choice, yielding the
deprotonated molecular ion

.
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Parameter Setting Rationale

Ionization Mode ESI Negative
Favors deprotonation of acidic

-COOH and -SO2NH- protons.

Capillary Voltage 2.5 - 3.0 kV
Lower voltage prevents

discharge in negative mode.

Source Temp 350 °C
Ensures complete desolvation

of the polar sulfonamide.

Collision Energy Stepped (15, 30, 45 eV)

Captures both fragile

(decarboxylation) and stable

(sulfur) fragments.

Resolution 70,000 (FWHM)
Required to resolve

isotopes and sulfur defects.

Results: Fragmentation Patterns & Mechanism[1][2]
[3][4][5]
MS1 Spectrum (Precursor Ion)
The full scan spectrum of 4-CSA exhibits a characteristic chlorine isotope pattern.

Monoisotopic Peak (

): m/z 233.9633 (Theoretical)

Isotope Peak (

): m/z 235.9604

Intensity Ratio: ~3:1 (

:

)
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MS2 Fragmentation Pathway
The fragmentation of 4-CSA is dominated by the "Ortho-Effect," where the proximity of the

sulfamoyl group and the carboxylic acid facilitates specific neutral losses.

Key Fragment Ions (Theoretical & Observed)
m/z (Theoretical) Ion Composition Neutral Loss

Mechanism /
Identity

233.9633 - Precursor Ion

189.9735 (43.99 Da)

Decarboxylation.

Driven by the

electron-withdrawing

Cl and Sulfamoyl

groups destabilizing

the carboxylate.

153.9968 (79.98 Da)

Sulfonamide

Cleavage.

Homolytic/Heterolytic

cleavage of the C-S

bond.

125.9755

Combined Loss.

Secondary

fragmentation of the

m/z 190 ion.

109.97

Loss of both functional

groups, leaving the

chlorophenyl core.

Mechanistic Pathway Diagram
The following diagram illustrates the sequential loss of carbon dioxide and sulfur dioxide, a

hallmark of ortho-substituted benzoic acids [2].
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Precursor [M-H]-
m/z 233.9633

(C7H5ClNO4S)

Decarboxylation
m/z 189.9735
[M-H-CO2]-

- CO2 (44 Da)
(Ortho-Effect)

Sulfonamide Loss
m/z 153.9968

[M-H-SO2NH2]-

- SO2NH2 (80 Da)

Secondary Frag
m/z 125.9755

(Loss of SO2 from m/z 190)

- SO2 (64 Da)
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Figure 2: Proposed MS/MS fragmentation pathway for 4-Chloro-2-sulfamoylbenzoic acid in

negative ion mode.

Critical Note on Isomerism
Differentiation from Furosemide Impurity A (CSA): It is vital to distinguish the target molecule

from its famous isomer/analog, 4-chloro-5-sulfamoylanthranilic acid (Furosemide Impurity A).

Target (4-CSA): 4-Chloro-2-sulfamoylbenzoic acid.[1] MW 235.64.

Impurity A (CSA): 2-Amino-4-chloro-5-sulfamoylbenzoic acid. MW 250.66.

Differentiation Strategy: While they share the "CSA" acronym in some circles, they have

different molecular weights. If an isomer with MW 235 is suspected (e.g., 2-chloro-4-

sulfamoylbenzoic acid), the Intensity of the Decarboxylation Peak (m/z 190) is the diagnostic

marker. Ortho-isomers (like 4-Chloro-2-sulfamoyl...) exhibit a much stronger

signal compared to meta- or para-isomers due to the proximity of the interacting groups [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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